molecular formula C12H13NO B1419153 1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one CAS No. 88611-48-7

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one

Cat. No.: B1419153
CAS No.: 88611-48-7
M. Wt: 187.24 g/mol
InChI Key: JYOFGCWMMXFROS-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C12H13NO. It is a derivative of tetrahydroquinoline, a bicyclic structure consisting of a benzene ring fused to a piperidine ring.

Scientific Research Applications

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the condensation of 1,2,3,4-tetrahydroquinoline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, amines, and functionalized tetrahydroquinoline compounds .

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,2,3,4-Tetrahydroquinolin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-12(14)13-9-5-7-10-6-3-4-8-11(10)13/h2-4,6,8H,1,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOFGCWMMXFROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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